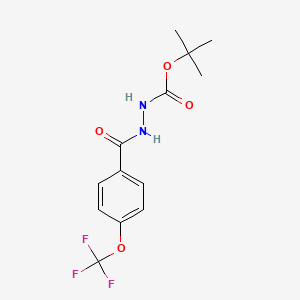
Tert-butyl 2-(4-(trifluoromethoxy)benzoyl)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(4-(trifluoromethoxy)benzoyl)hydrazine-1-carboxylate is a chemical compound that features a tert-butyl ester group, a trifluoromethoxy-substituted benzoyl group, and a hydrazine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-(trifluoromethoxy)benzoyl)hydrazine-1-carboxylate typically involves the reaction of tert-butyl hydrazine-1-carboxylate with 4-(trifluoromethoxy)benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reactive intermediates and byproducts.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(4-(trifluoromethoxy)benzoyl)hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Benzyl-substituted derivatives.
Substitution: Various substituted benzoyl hydrazine derivatives.
Scientific Research Applications
tert-Butyl 2-(4-(trifluoromethoxy)benzoyl)hydrazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-(trifluoromethoxy)benzoyl)hydrazine-1-carboxylate depends on its specific application. In biochemical contexts, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its targets, while the hydrazine moiety can participate in redox reactions or form covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-(4-methoxybenzoyl)hydrazine-1-carboxylate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
tert-Butyl 2-(4-chlorobenzoyl)hydrazine-1-carboxylate: Contains a chlorobenzoyl group instead of a trifluoromethoxybenzoyl group.
tert-Butyl 2-(4-nitrobenzoyl)hydrazine-1-carboxylate: Features a nitrobenzoyl group in place of the trifluoromethoxybenzoyl group.
Uniqueness
The presence of the trifluoromethoxy group in tert-Butyl 2-(4-(trifluoromethoxy)benzoyl)hydrazine-1-carboxylate imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C13H15F3N2O4 |
|---|---|
Molecular Weight |
320.26 g/mol |
IUPAC Name |
tert-butyl N-[[4-(trifluoromethoxy)benzoyl]amino]carbamate |
InChI |
InChI=1S/C13H15F3N2O4/c1-12(2,3)22-11(20)18-17-10(19)8-4-6-9(7-5-8)21-13(14,15)16/h4-7H,1-3H3,(H,17,19)(H,18,20) |
InChI Key |
PJHSGAJDLCKGGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)C1=CC=C(C=C1)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (5-oxo-6-azaspiro[3.4]octan-2-yl)carbamate](/img/structure/B12981180.png)
![1-(Bicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine](/img/structure/B12981181.png)
![2-Methyl-1-(4-(4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazin-6-yl)-1H-pyrazol-1-yl)propan-2-ol](/img/structure/B12981186.png)
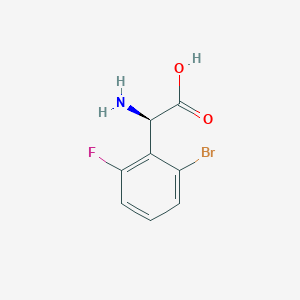
![5-Methyl-4,5-dihydroimidazo[1,2-a]quinoxaline](/img/structure/B12981196.png)
![8-Oxa-2-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B12981201.png)
![1,8-Diazaspiro[4.5]decane](/img/structure/B12981206.png)
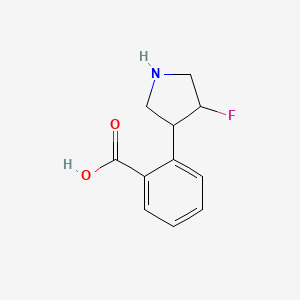
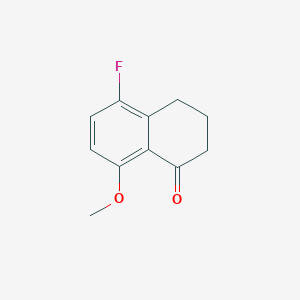
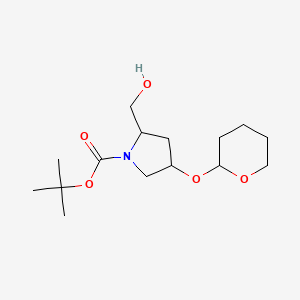
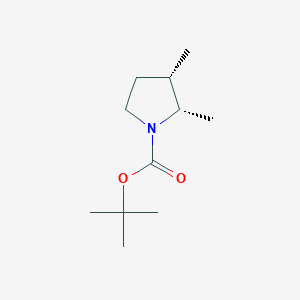
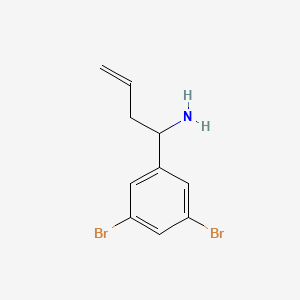
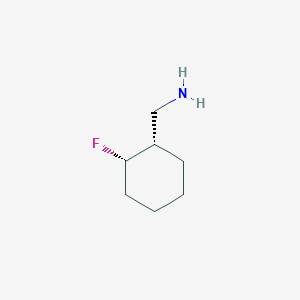
![Methyl 3-amino-7-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B12981247.png)
